molecular formula C6H10N4 B13117243 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine

3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine

Cat. No.: B13117243
M. Wt: 138.17 g/mol
InChI Key: WKCWJVHYCUFKAF-UHFFFAOYSA-N
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Description

3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group and a dihydropyrazine ring. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with hydrazine hydrate, followed by cyclization to form the dihydropyrazine ring. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyrazine derivatives .

Scientific Research Applications

3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The imino group and dihydropyrazine ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Imino-N,4-dimethyl-3,4-dihydroimidazole-2-amine: Similar structure but with an imidazole ring.

    3-Imino-N,4-dimethyl-3,4-dihydropyrazole-2-amine: Similar structure but with a pyrazole ring.

    3-Imino-N,4-dimethyl-3,4-dihydrothiazine-2-amine: Similar structure but with a thiazine ring.

Uniqueness

3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is unique due to its specific combination of functional groups and ring structure.

Biological Activity

3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is a nitrogen-containing heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C6H10N4
Molecular Weight: 154.17 g/mol
IUPAC Name: this compound
CAS Number: Not widely available in databases but can be referenced under various catalog numbers.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a series of studies, this compound demonstrated cytotoxic effects against various cancer cell lines, including:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)45

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, which warrants further investigation into its potential as an anticancer therapeutic.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial and cancer cell survival.
  • DNA Interaction: Preliminary studies suggest that it may bind to DNA and interfere with replication processes.
  • Reactive Oxygen Species (ROS) Generation: The generation of ROS has been linked to its cytotoxic effects in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    A study conducted on the antimicrobial efficacy of various derivatives of dihydropyrazines found that modifications to the basic structure significantly influenced activity levels. This compound was among the most effective compounds tested against resistant bacterial strains .
  • Cytotoxicity Assessment:
    In a comparative analysis of several heterocyclic compounds for anticancer activity, researchers noted that this compound exhibited superior cytotoxicity compared to other tested compounds due to its unique structural features .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

3-imino-N,4-dimethylpyrazin-2-amine

InChI

InChI=1S/C6H10N4/c1-8-6-5(7)10(2)4-3-9-6/h3-4,7H,1-2H3,(H,8,9)

InChI Key

WKCWJVHYCUFKAF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN(C1=N)C

Origin of Product

United States

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